molecular formula C11H13ClF2N6OS B10897959 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide

Cat. No.: B10897959
M. Wt: 350.78 g/mol
InChI Key: RHRDTJFFIDLKOV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a triazole ring substituted with a difluoromethyl group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of an appropriate hydrazide with a suitable nitrile.

    Coupling of the Rings: The pyrazole and triazole rings are then coupled through an acetamide linkage, which can be achieved by reacting the pyrazole derivative with an acyl chloride derivative of the triazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole and triazole derivatives.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-propanoic acid
  • 3-(Difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole

Uniqueness

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide is unique due to the combination of its pyrazole and triazole rings, each with distinct substituents. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C11H13ClF2N6OS

Molecular Weight

350.78 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]acetamide

InChI

InChI=1S/C11H13ClF2N6OS/c1-3-22-11-16-15-10(9(13)14)20(11)18-8(21)5-19-4-7(12)6(2)17-19/h4,9H,3,5H2,1-2H3,(H,18,21)

InChI Key

RHRDTJFFIDLKOV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1NC(=O)CN2C=C(C(=N2)C)Cl)C(F)F

Origin of Product

United States

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